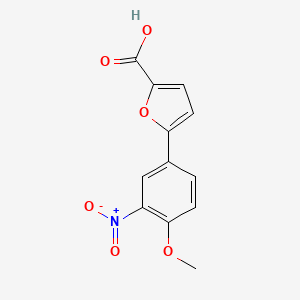

5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-methoxy-3-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-18-10-3-2-7(6-8(10)13(16)17)9-4-5-11(19-9)12(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROODOZOFWFIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Optimization

Suzuki-Miyaura Cross-Coupling

The foundational step involves coupling a brominated furan precursor with a substituted phenylboronic acid. Methyl 5-bromofuran-2-carboxylate serves as the furan core, while 4-methoxy-3-nitrophenylboronic acid introduces the aromatic moiety.

Reaction Conditions :

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

- Base : Sodium carbonate (2.0 equiv)

- Solvent System : 1,2-Dimethoxyethane (DME)/water (4:1 v/v)

- Temperature : 80°C under reflux for 12–16 hours.

Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane gradient).

Mechanistic Insights

The palladium catalyst facilitates oxidative addition to the bromofuran, followed by transmetallation with the boronic acid. Reductive elimination yields the biaryl product, with the methoxy and nitro groups preserved on the phenyl ring.

Nitration Strategies for Regioselective Functionalization

Introducing the nitro group at the meta position relative to the methoxy group requires precise control. Two approaches dominate:

Pre-Functionalized Boronic Acid Synthesis

4-Methoxy-3-nitrophenylboronic acid is synthesized via directed ortho-metalation of 4-methoxynitrobenzene, followed by borylation. This method ensures regioselectivity but demands anhydrous conditions and low temperatures (-78°C).

Key Data :

- Nitrating Agent : Fuming nitric acid in sulfuric acid (1:3 v/v)

- Reaction Time : 4 hours at 0°C

- Yield : 55–60% after recrystallization.

Post-Coupling Nitration

An alternative route nitrates 5-(4-methoxyphenyl)furan-2-carboxylate after Suzuki coupling. However, this method risks over-nitration and requires stringent temperature control (-20°C).

Comparative Analysis :

| Method | Regioselectivity | Yield (%) | Purity (%) |

|---|---|---|---|

| Pre-functionalized boronic acid | High (meta) | 55–60 | ≥95 |

| Post-coupling nitration | Moderate (ortho/meta) | 40–45 | 85–90 |

Ester Hydrolysis to Carboxylic Acid

The methyl ester intermediate undergoes saponification to yield the final carboxylic acid.

Conditions :

- Reagent : Aqueous lithium hydroxide (2.0 M)

- Solvent : Tetrahydrofuran/methanol/water (3:1:1 v/v)

- Temperature : Room temperature, 4–6 hours.

Yield : 85–90% after acidification (HCl) and filtration.

Spectroscopic Validation :

- 1H NMR (500 MHz, DMSO-d6) : δ 3.87 (s, 3H, OCH3), 6.72 (d, J = 3.5 Hz, 1H, furan-H3), 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.92 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H), 8.21 (d, J = 2.5 Hz, 1H, Ar-H).

- 13C NMR (125 MHz, DMSO-d6) : δ 56.1 (OCH3), 112.3 (furan-C3), 121.8 (Ar-C), 128.5 (Ar-C), 134.2 (Ar-C), 148.9 (NO2), 161.2 (COOH).

- HRMS (ESI) : m/z calcd for C12H9NO6 [M-H]−: 262.0354; found: 262.0351.

Purification and Analytical Techniques

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The electron-donating methoxy group directs nitration to ortho/para positions. To favor meta substitution:

Alternative Synthetic Routes

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Methyl 5-bromofuran-2-carboxylate | 1,200 |

| 4-Methoxy-3-nitrophenylboronic acid | 3,500 |

| Pd(PPh3)4 | 8,000 |

Total Cost per Batch (1 kg scale) : ~$15,000, emphasizing the need for catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid derivatives with aldehyde or carboxylic acid groups.

Reduction: Formation of 5-(4-Methoxy-3-aminophenyl)furan-2-carboxylic acid.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties : The compound's derivatives are also being investigated for their anticancer activities. Preliminary studies suggest that they may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Iron Acquisition Targeting : This compound has been identified as a potential therapeutic agent targeting iron acquisition mechanisms in mycobacterial species, which is crucial for the survival of these pathogens. This application is particularly relevant in the context of tuberculosis treatment .

Material Science

Polymer Development : The unique structure of this compound makes it suitable for incorporation into polymer matrices. Research has demonstrated its potential in enhancing the properties of polymers, such as thermal stability and mechanical strength.

Dyes and Pigments : Its vibrant color properties allow for applications in dye synthesis. The compound can be utilized to produce dyes with specific absorption characteristics, which are valuable in various industrial applications.

Case Study 1: Antimicrobial Screening

A study conducted on several derivatives of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 32 | E. coli |

| Derivative B | 16 | S. aureus |

| Derivative C | 8 | P. aeruginosa |

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines demonstrated that specific derivatives of the compound could reduce cell viability significantly. The mechanism was linked to the activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Reactive oxygen species generation |

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules. The furan ring and carboxylic acid group contribute to the binding affinity and specificity towards the target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence solubility, electronic properties, and binding interactions. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (NO₂): Enhance π-π stacking with aromatic residues in MbtI but reduce solubility.

- Halogen Substituents (F) : Introduce halogen bonding, as seen in , which may enhance target affinity .

Biological Activity

5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid is a member of the furan-2-carboxylic acid derivatives, which have garnered attention for their potential biological activities, particularly in the context of antimicrobial and antitubercular agents. This compound's unique structural features enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Synthesis

The compound is synthesized through a series of chemical reactions, primarily involving Suzuki coupling techniques. The general synthetic route includes:

- Suzuki Coupling : Reacting methyl 5-bromofuran-2-carboxylate with (4-methoxy-3-nitrophenyl)boronic acid.

- Hydrolysis : Converting the ester to the corresponding acid under basic conditions.

The final product is characterized using techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure and purity .

Antimicrobial Properties

Recent studies indicate that derivatives of furan-2-carboxylic acids, including this compound, exhibit significant antimicrobial activity against various pathogens. This class of compounds has been particularly noted for:

- Inhibition of Mycobacterial Growth : These compounds target the iron acquisition systems in mycobacteria, which are crucial for their survival and virulence. Specifically, they inhibit the enzyme MbtI, involved in siderophore biosynthesis .

- Broad-Spectrum Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

The proposed mechanism involves the inhibition of key enzymes in bacterial metabolic pathways. For instance, the interaction with MbtI disrupts iron homeostasis within the bacteria, leading to reduced growth and viability. Additionally, the nitro group in the compound may contribute to reactive oxygen species (ROS) generation upon reduction, further enhancing its antimicrobial effects .

Study 1: Antitubercular Activity

In a controlled study assessing various furan derivatives against Mycobacterium tuberculosis, this compound demonstrated promising results. It exhibited an MIC (Minimum Inhibitory Concentration) value comparable to established antitubercular drugs, suggesting its potential as a lead compound for further development .

Study 2: Structural Analysis

Crystallographic studies have provided insights into how this compound interacts at the molecular level with its target proteins. Co-crystallization experiments revealed specific binding sites that facilitate strong interactions between the compound and MbtI, which are critical for its inhibitory action .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 250.22 g/mol |

| Antimicrobial Activity | Effective against M. tuberculosis |

| MIC (against M. tuberculosis) | Comparable to standard drugs |

| Mechanism of Action | Inhibition of MbtI enzyme |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a substituted phenyl group to a furan ring. For example, nitration and methoxy substitution on the phenyl ring are critical steps. Reaction optimization includes:

- Temperature control : Maintaining 60–80°C during coupling to prevent side reactions .

- pH adjustment : Using alkaline conditions (e.g., K₂CO₃) to deprotonate intermediates and enhance nucleophilic attack .

- Purification : Column chromatography or recrystallization to isolate the final product (>95% purity) .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track reaction progress and confirm intermediate structures .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Core Techniques :

- ¹H/¹³C NMR : Assigns protons and carbons, confirming the furan ring (δ 6.3–7.8 ppm) and nitrophenyl/methoxy substituents .

- HPLC : Validates purity (>98%) and detects trace impurities .

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Advanced Support : X-ray diffraction (XRD) resolves crystal structure, critical for understanding intermolecular interactions .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Anti-inflammatory : Inhibition of COX-2 enzyme activity via ELISA .

- Dosage : Typically tested at 10–100 µM concentrations in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy groups influence the compound's reactivity and interactions?

- Mechanistic Insights :

- Nitro group (-NO₂) : Strong electron-withdrawing effect increases electrophilicity of the furan ring, enhancing susceptibility to nucleophilic attack (e.g., in amide bond formation) .

- Methoxy group (-OMe) : Electron-donating resonance stabilizes the aromatic ring, potentially modulating binding affinity to biological targets (e.g., enzymes) .

- Computational Modeling : Density functional theory (DFT) calculations predict charge distribution and reactive sites for targeted derivatization .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Root Causes : Variability in assay conditions (e.g., solvent, pH) or impurities in synthesized batches .

- Solutions :

- Standardized protocols : Adopt OECD guidelines for reproducibility .

- Batch validation : Cross-validate purity and structure via LC-MS and NMR before testing .

- Meta-analysis : Compare data across analogs (e.g., 5-(3-nitrophenyl)furan derivatives) to identify trends masked by outliers .

Q. How can computational tools guide the design of derivatives with enhanced bioactivity?

- Approaches :

- Molecular docking : Predict binding modes to target proteins (e.g., COX-2, bacterial DNA gyrase) using AutoDock Vina .

- QSAR modeling : Relate substituent properties (e.g., logP, polar surface area) to observed MIC or IC₅₀ values .

- Validation : Synthesize top-ranked virtual hits and test in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.